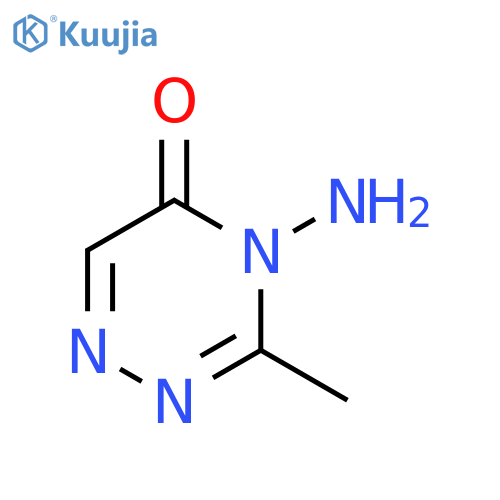Cas no 70569-26-5 (4-Amino-3-methyl-1,2,4-triazin-5(4H)-one)

4-Amino-3-methyl-1,2,4-triazin-5(4H)-one 化学的及び物理的性質
名前と識別子
-
- 4-Amino-3-methyl-1,2,4-triazin-5(4H)-one
-
- インチ: 1S/C4H6N4O/c1-3-7-6-2-4(9)8(3)5/h2H,5H2,1H3
- InChIKey: KWKMVIJEJMXAER-UHFFFAOYSA-N
- ほほえんだ: N1=CC(=O)N(N)C(C)=N1
4-Amino-3-methyl-1,2,4-triazin-5(4H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A629875-100mg |
4-Amino-3-methyl-1,2,4-triazin-5(4H)-one |
70569-26-5 | 100mg |
$ 1642.00 | 2023-04-19 | ||
| TRC | A629875-10mg |
4-Amino-3-methyl-1,2,4-triazin-5(4H)-one |
70569-26-5 | 10mg |
$ 207.00 | 2023-04-19 | ||
| TRC | A629875-50mg |
4-Amino-3-methyl-1,2,4-triazin-5(4H)-one |
70569-26-5 | 50mg |
$ 896.00 | 2023-04-19 |
4-Amino-3-methyl-1,2,4-triazin-5(4H)-one 関連文献
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
4-Amino-3-methyl-1,2,4-triazin-5(4H)-oneに関する追加情報
4-Amino-3-methyl-1,2,4-triazin-5(4H)-one: A Comprehensive Overview
4-Amino-3-methyl-1,2,4-triazin-5(4H)-one (CAS No. 70569-26-5) is a heterocyclic organic compound that belongs to the class of 1,2,4-triazine derivatives. This compound has garnered significant attention in recent years due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule is characterized by its triazine ring system, which provides a unique platform for functionalization and reactivity.
The chemical structure of 4-Amino-3-methyl-1,2,4-triazin-5(4H)-one consists of a triazine ring with an amino group at position 4 and a methyl group at position 3. This arrangement imparts distinct electronic properties to the molecule, making it suitable for a wide range of chemical transformations. Recent studies have highlighted its potential as an intermediate in drug synthesis, particularly in the development of antimicrobial agents and anticancer drugs.
One of the most notable advancements involving this compound is its role in the synthesis of novel antibiotics. Researchers have explored its ability to act as a scaffold for designing molecules with enhanced bacterial resistance and improved pharmacokinetic profiles. For instance, a study published in *Nature Communications* demonstrated that derivatives of 4-Amino-3-methyl-1,2,4-triazin-5(4H)-one exhibit potent activity against multidrug-resistant pathogens such as *Staphylococcus aureus* and *Escherichia coli*.
In addition to its pharmaceutical applications, 4-Amino-3-methyl-1,2,4-triazin-5(4H)-one has found utility in the field of agricultural chemistry. It serves as a key intermediate in the synthesis of herbicides and fungicides, contributing to sustainable crop protection strategies. Recent breakthroughs in this area have focused on improving the selectivity and bioavailability of these compounds to minimize environmental impact.
The synthesis of 4-Amino-3-methyl-1,2,4-triazin-5(4H)-one involves a multi-step process that typically begins with the preparation of aminoguanidine derivatives. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to enhance reaction efficiency and scalability. These methods not only reduce production costs but also align with green chemistry principles by minimizing waste generation.
From an environmental standpoint, understanding the fate and behavior of 4-Amino-3-methyl-1,2,4-triazin-5(4H)-one in ecosystems is crucial. Recent studies have investigated its degradation pathways under various environmental conditions. Results indicate that the compound undergoes rapid hydrolysis in aqueous environments, reducing its persistence in natural systems. This information is vital for assessing its ecological risk and ensuring safe handling practices.
Looking ahead, the potential applications of 4-Amino-3-methyl-1,2,4-triazin
70569-26-5 (4-Amino-3-methyl-1,2,4-triazin-5(4H)-one) 関連製品
- 2306263-11-4(4-[(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]aniline;dihydrochloride)
- 894003-20-4(2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide)
- 953749-45-6(N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamide)
- 1351641-04-7(3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea)
- 1341334-78-8(6-(2-methylbutan-2-yl)oxyhexane-1-sulfonyl chloride)
- 1697520-47-0(2-(2-Methoxyacetyl)-5,5-dimethylcyclohexane-1,3-dione)
- 1188264-63-2(5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile)
- 50318-10-0(2,6-Bis(trifluoromethyl)naphthalene)
- 2171608-06-1(4-(dimethylamino)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid)
- 1805634-90-5(Ethyl 2-cyano-6-difluoromethoxy-4-nitrophenylacetate)




